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Compound of Interest

(2-Amino-5-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B112770

Introduction

(2-Amino-5-methoxyphenyl)methanol, also known as 2-amino-5-methoxybenzyl alcohol, is
an organic compound with the molecular formula CsH11NO-2.[1] Its structure, featuring a
substituted benzene ring with amino, methoxy, and hydroxymethyl functional groups, makes it a
valuable building block in the synthesis of various pharmaceutical and chemical entities. This
guide provides a comprehensive overview of the predicted and reported spectroscopic data for
(2-Amino-5-methoxyphenyl)methanol, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a
generalized workflow for spectroscopic analysis are also presented to aid researchers in its

characterization.

Molecular and Physical Properties
Property Value
Molecular Formula CsH11NO:2
Molecular Weight 153.18 g/mol [1]
Monoisotopic Mass 153.078978594 Da[1]

Spectroscopic Data
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While a complete set of experimentally verified spectra for (2-Amino-5-
methoxyphenyl)methanol is not readily available in the public domain, the following sections
present predicted data based on the analysis of structurally similar compounds and established
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The predicted *H and 3C NMR chemical shifts for (2-Amino-5-
methoxyphenyl)methanol are summarized below.

H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methylene protons of the benzyl alcohol group, the methoxy group protons, the amino group
protons, and the hydroxyl proton.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
. Aromatic (Cs-H, Ca-H,
~6.6-7.2 Multiplet 3H
Ce-H)
~4.5 Singlet 2H -CH20H
~3.7 Singlet 3H -OCHs
~4.0-5.0 Broad Singlet 2H -NH:z
~20-30 Broad Singlet 1H -OH

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum will provide information about the different carbon environments within
the molecule.
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Chemical Shift (8) (ppm)

Assignment

~ 150 - 155 Cs (Aromatic C-O)
~135- 140 C2 (Aromatic C-N)
~125-130 C1 (Aromatic C-CH20H)
~110- 120 Cs, Cas, Ce (Aromatic C-H)
~ 65 -CH20H

~55 -OCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for (2-Amino-5-methoxyphenyl)methanol are predicted

as follows:

Wavenumber (cm—?)

Intensity

Assignment

O-H stretch (alcohol), N-H

3400 - 3200 Strong, Broad ]
stretch (amine)
3100 - 3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (-CH2-, -
2950 - 2850 Medium
CHs)
1620 - 1580 Strong N-H bend
1500 - 1400 Medium to Strong Aromatic C=C stretch
1250 - 1000 Strong C-O stretch (alcohol and ether)
Aromatic C-H bend (out-of-
850 - 800 Strong

plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

miz Relative Intensity Assighment

153 High [M]* (Molecular lon)
136 Medium [M - NHs]*

122 High [M - CH20H]*

108 Medium [M - CH20H - NH2]*
94 Medium [M - OCHs - H20]+
77 Medium [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
These may require optimization for the specific instrument and sample.
NMR Spectroscopy

e Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

e Sample Preparation: Dissolve approximately 5-10 mg of (2-Amino-5-
methoxyphenyl)methanol in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an
NMR tube.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are
typically required compared to *H NMR.

IR Spectroscopy
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: Prepare a thin film of the solid sample between two KBr plates or mix a
small amount of the sample with KBr powder and press it into a pellet. Alternatively,
Attenuated Total Reflectance (ATR) can be used with the neat solid.

» Data Acquisition: Record the spectrum over a range of 4000-400 cm~. A background
spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from
the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).

e Sample Introduction: For GC-MS, dissolve the sample in a volatile organic solvent and inject
it into the GC. For LC-MS, dissolve the sample in a suitable mobile phase. Direct infusion is
also an option.

« lonization: Electron lonization (EIl) is common for GC-MS, while Electrospray lonization (ESI)
is frequently used for LC-MS.

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like (2-Amino-5-methoxyphenyl)methanol.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b112770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Synthesis & Purification

Sample Preparation for Analysis

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Processing & Interpretation

Process NMR Data Process IR Data Process MS Data

l

Structural Elucidation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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